2-Hepten-4-ol
CAS No.: 4798-59-8
Cat. No.: VC3791197
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4798-59-8 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | (E)-hept-2-en-4-ol |
| Standard InChI | InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+ |
| Standard InChI Key | DODCYMXUZOEOQF-HWKANZROSA-N |
| Isomeric SMILES | CCCC(/C=C/C)O |
| SMILES | CCCC(C=CC)O |
| Canonical SMILES | CCCC(C=CC)O |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 114.185 g/mol | |
| Density | 0.842 g/cm³ | |
| Boiling Point | 153°C (426 K) | |
| Flash Point | 52.5°C | |
| Refractive Index | 1.444 | |
| LogP (Partition Coefficient) | 1.723 |
The compound’s low density and moderate boiling point make it suitable for industrial applications, while its hydrophobicity (LogP = 1.723) influences its environmental behavior .
Synthesis and Industrial Production
2-Hepten-4-ol is synthesized via two primary routes:
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Reduction of 2-Hepten-4-one: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone group in 2-hepten-4-one to an alcohol under mild conditions .
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Catalytic Hydrogenation: Industrial-scale production employs palladium on carbon (Pd/C) under hydrogen pressure to hydrogenate 2-hepten-4-one .
Key Reaction:
This method achieves high yields (>90%) at elevated temperatures (80–100°C).
Chemical Reactivity and Derivatives
The compound’s hydroxyl group and double bond enable diverse reactions:
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Oxidation: Forms 2-hepten-4-one using pyridinium chlorochromate (PCC) .
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Reduction: Hydrogenation of the double bond yields heptan-4-ol.
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Substitution: Reaction with thionyl chloride (SOCl₂) produces 2-hepten-4-chloride.
Table 2: Common Derivatives and Their Applications
| Derivative | Application | Reference |
|---|---|---|
| 2-Hepten-4-one | Flavoring agent | |
| Heptan-4-ol | Solvent intermediate | |
| 2-Hepten-4-chloride | Pharmaceutical precursor |
Biological Activity and Ecological Significance
Aggregation Pheromone in Palm Weevils
2-Hepten-4-ol, specifically the (4S,2E)-isomer (rhynchophorol), serves as the primary aggregation pheromone for the American palm weevil (Rhynchophorus palmarum) . Field studies demonstrate its efficacy:
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Traps baited with 3 mg/day of synthetic pheromone + sugarcane attract >90% of weevils .
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Racemic mixtures retain effectiveness, simplifying industrial production .
Table 3: Pheromone Activity in Rhynchophorus Species
| Species | Active Isomer | Attraction Efficiency |
|---|---|---|
| R. palmarum | (4S,2E)-2-Hepten-4-ol | 95% |
| R. ferrugineus | (4S,5S)-4-Methyl-5-nonanol | 85% |
Antimicrobial Properties
Preliminary studies indicate inhibitory effects against Staphylococcus aureus and Escherichia coli, though mechanisms remain under investigation .
Applications in Pest Management
Mass Trapping Strategies
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Population Control: Pheromone-baited traps reduce R. palmarum populations by 70–80% in coconut plantations .
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Disease Mitigation: Limits spread of red ring disease, a weevil-vectored palm pathogen .
Synergy with Plant Kairomones
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